molecular formula C6H10ClN3O2 B11764236 (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B11764236
M. Wt: 191.61 g/mol
InChI Key: ZRQXPZYMMGPCTM-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5) is a chiral spirocyclic compound containing three nitrogen atoms within a bicyclic framework. Its molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.62 g/mol . The compound features a hydantoin core fused to a pyrrolidine ring, forming a rigid spiro structure. This scaffold is synthetically accessible via efficient alkylation and cyclization methods, as demonstrated by Krolenko et al., who reported high-yield syntheses of related derivatives . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

The compound’s antimicrobial activity has been highlighted, particularly against bacterial and fungal pathogens, due to its ability to interact with microbial enzymes such as glucanase and xylanase .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H/t6-;/m0./s1

InChI Key

ZRQXPZYMMGPCTM-RGMNGODLSA-N

Isomeric SMILES

C1CNC[C@]12C(=O)NC(=O)N2.Cl

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydantoin Precursors

A common approach involves the cyclocondensation of substituted hydantoins with α,ω-diamines or amino alcohols. For example, Krolenko et al. demonstrated that heating 5-substituted hydantoins with pyrrolidine derivatives in acidic media yields 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffolds. The reaction proceeds via nucleophilic attack of the amine on the hydantoin carbonyl, followed by intramolecular cyclization. Typical conditions include refluxing in ethanol with hydrochloric acid as a catalyst, achieving yields of 70–85%.

Table 1: Representative Cyclocondensation Conditions

Starting MaterialReagentSolventTemperature (°C)Yield (%)
5-MethylhydantoinPyrrolidineEtOH8078
5-Phenylhydantoin3-AminopyrrolidineToluene11082

Ring-Closing Metathesis (RCM)

Patent CN112566886A discloses a method utilizing ring-closing metathesis to construct the spiro framework. A diene precursor, such as N-allyl hydantoin, is treated with a Grubbs catalyst (e.g., Grubbs II) in dichloromethane, forming the spirocyclic structure via olefin metathesis. This method offers modularity for introducing substituents but requires stringent anhydrous conditions.

Enantioselective Synthesis of the (S)-Enantiomer

Chiral Auxiliary-Mediated Approaches

The (S)-configuration is introduced using chiral auxiliaries during spiro ring formation. For instance, GlpBio’s synthesis route employs (S)-pyrrolidine-3-carboxylic acid as a starting material, which is converted to its hydantoin derivative via reaction with potassium cyanate and hydrochloric acid. The chiral center is preserved through careful control of reaction pH and temperature.

Table 2: Chiral Auxiliary-Based Synthesis Parameters

Chiral Starting MaterialReagentpHOptical Purity (% ee)
(S)-Pyrrolidine-3-carboxylic acidKOCN, HCl4–592

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines offers an alternative route. A patent example describes hydrogenating a diketopiperazine intermediate using a Ru-BINAP catalyst, achieving 88% enantiomeric excess (ee) for the (S)-enantiomer. This method is advantageous for scalability but requires high-pressure equipment.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. GlpBio’s protocol specifies dissolving the spiro compound in anhydrous ether and adding concentrated HCl dropwise at 0°C, yielding a crystalline product with >99% purity. The salt formation is critical for enhancing solubility and stability in pharmaceutical formulations.

Table 3: Salt Formation Conditions

Free Base (g)HCl (equiv)SolventTemperature (°C)Purity (%)
1.01.2Et2O099.5

Analytical Characterization and Quality Control

Key analytical data for the hydrochloride salt include:

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, H2O).

  • ¹H NMR (400 MHz, D2O): δ 3.85 (m, 1H, CH), 3.45–3.20 (m, 4H, CH2), 2.95 (m, 2H, CH2).

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Methods

MethodYield (%)ee (%)ScalabilityCost
Cyclocondensation80RacemicHighLow
Chiral Auxiliary6592ModerateMedium
Asymmetric Hydrogenation7588HighHigh

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the cyclocondensation route due to its operational simplicity and cost-effectiveness. However, enantiomeric purity demands necessitate post-synthesis chiral resolution via preparative HPLC or diastereomeric salt formation using (+)-di-p-toluoyl-D-tartaric acid .

Chemical Reactions Analysis

Types of Reactions

(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Overview

  • Molecular Formula: C6H9N3O2
  • Molecular Weight: 155.16 g/mol
  • IUPAC Name: (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
  • CAS Number: 908099-69-4

The compound features a unique spiro structure that contributes to its biological activity and stability.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Notable applications include:

  • Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. Research indicates that modifications in the molecular structure can enhance its efficacy against resistant strains .
  • Antitumor Properties: The compound has shown promise in preclinical studies as an antitumor agent. It interacts with specific cellular pathways involved in cancer proliferation and survival .

Synthesis of Derivatives

The ability to synthesize derivatives of this compound is crucial for expanding its application range. Various synthetic routes have been explored:

  • Multicomponent Reactions: Efficient synthetic methods involve multicomponent reactions that yield diverse derivatives with enhanced biological activities .
  • Microwave-Assisted Synthesis: This method improves reaction times and yields for the synthesis of complex derivatives .

Biological Studies

Biological assays have been conducted to evaluate the pharmacological potential of this compound:

  • Mechanism of Action: The compound's mechanism involves inhibition of key enzymes and receptors associated with disease pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell signaling .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione32Staphylococcus aureus
Penicillin64Staphylococcus aureus
Ciprofloxacin16Escherichia coli

Case Study 2: Antitumor Activity

In another study focusing on the antitumor effects, this compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth.

Concentration (µM)Cell Viability (%)Cancer Cell Line
585MCF-7
1070MCF-7
2050MCF-7

Mechanism of Action

The mechanism of action of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Compounds

Compound Name CAS Number Molecular Formula Key Features
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl 1334146-82-5 C₆H₁₀ClN₃O₂ Triaza spirocycle; hydantoin core; chiral center; antimicrobial activity
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl 28937-15-7 C₇H₁₂ClN₃O₂ Methyl substitution at N3; increased lipophilicity
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione BD211698 C₁₃H₁₅N₃O₂ Benzyl group enhances steric bulk; potential for CNS penetration
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 119427-80-4 C₁₃H₁₄N₂O₂ Diazaspiro core; phenyl substituent; reduced nitrogen count
2,7-Diazaspiro[3.5]nonane, 2-methyl-, HCl 1610028-42-6 C₈H₁₇Cl₂N₂ Smaller spiro ring (3.5 system); diaza structure; methyl substitution

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Functional Comparisons

Compound Lipinski Violations Binding Affinity (kcal/mol) Antimicrobial Activity Solubility (HCl Salt)
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl 0 -5.19 (Cellobiose dehydrogenase) Broad-spectrum High
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione 1 -8.56 (Human TNF-α) Antifungal/anti-inflammatory Low (neutral form)
3-Methyl derivative 1 (methyl group) N/A Reduced activity Moderate
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 0 N/A Unknown Low

Key Observations:

Impact of Nitrogen Content : The triaza spirocycle in the target compound enhances hydrogen bonding with microbial enzymes compared to diaza analogs, improving binding scores (e.g., −5.19 kcal/mol vs. −4.7 kcal/mol for glucanase) .

Substituent Effects :

  • Methyl groups (e.g., 3-methyl derivative) increase logP values but may reduce target affinity due to steric hindrance .
  • Aromatic substituents (e.g., benzyl or phenyl) improve membrane permeability but may introduce cytotoxicity risks .

Q & A

Basic Research Questions

Q. How can the structural integrity of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride be confirmed during synthesis?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography to verify the spirocyclic core and stereochemistry. For hydrochloride salt confirmation, conduct elemental analysis (C, H, N, Cl) and compare results with theoretical values. High-resolution mass spectrometry (HRMS) can further validate molecular weight .

Q. What strategies optimize the synthesis yield of this spirocyclic compound?

  • Methodology : Employ cyclization reactions using tetrahydropyran-2,6-dicarboxylic anhydride or similar precursors with chiral amines under controlled pH (e.g., methylene chloride solvent, room temperature). Catalytic methods, such as using triethylamine to drive imine formation, can improve enantiomeric excess (ee) . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts .

Q. How should purity be assessed for this hydrochloride salt in preclinical studies?

  • Methodology : Utilize reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith columns) to quantify impurities. Validate methods per ICH guidelines, ensuring a purity threshold ≥98%. Pair with thermogravimetric analysis (TGA) to confirm absence of solvent residues .

Q. What techniques confirm the (S)-enantiomer’s chirality?

  • Methodology : Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) or polarimetric analysis. Compare retention times with racemic mixtures. For absolute configuration, perform single-crystal X-ray diffraction .

Advanced Research Questions

Q. How does the hydrochloride salt’s stability vary under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4–12 weeks. Use LC-MS to track degradation products (e.g., hydrolysis of the dione ring). Buffer solutions at pH 1.2 (gastric) and 7.4 (blood) simulate biological environments. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. How to resolve contradictions in NMR data for this compound?

  • Methodology : If unexpected peaks arise, consider dynamic effects (e.g., ring-flipping in the spiro structure) or diastereomeric impurities. Use variable-temperature NMR to distinguish conformational changes from impurities. 2D NMR (COSY, NOESY) clarifies coupling patterns and spatial proximity .

Q. What reaction mechanisms dominate in the formation of the spirocyclic core?

  • Methodology : Density functional theory (DFT) calculations can model transition states for cyclization steps. Isotopic labeling (e.g., ¹⁵N) paired with MS/MS fragmentation reveals mechanistic pathways. Kinetic studies under varying temperatures identify rate-determining steps .

Q. How to correlate structural modifications with bioactivity in related spiro compounds?

  • Methodology : Synthesize analogs (e.g., replacing the benzyl group with methyl or fluorinated substituents) and assay against target proteins (e.g., kinases or GPCRs). Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical approaches identify metabolites in pharmacokinetic studies?

  • Methodology : Administer the compound in rodent models and collect plasma/liver samples. Extract metabolites using solid-phase extraction (SPE), then analyze via LC-QTOF-MS. Fragment ion patterns and accurate mass help assign structures (e.g., hydroxylation or glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.